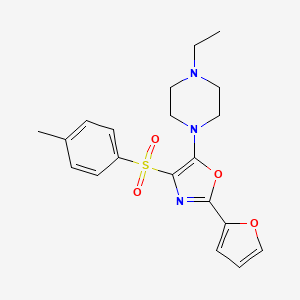

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole

Description

Properties

IUPAC Name |

5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-22-10-12-23(13-11-22)20-19(21-18(27-20)17-5-4-14-26-17)28(24,25)16-8-6-15(2)7-9-16/h4-9,14H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRANABJBYDQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : It has demonstrated efficacy against a range of pathogens, suggesting potential use in treating infections.

Biological Activity Data

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole was tested on various cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM, depending on the cell type. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

A separate investigation outlined in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Research Findings

Recent studies have provided insights into the pharmacokinetics and toxicity profiles of the compound. Key findings include:

- Pharmacokinetics : The compound exhibits moderate bioavailability and is metabolized primarily through hepatic pathways.

- Toxicity : Toxicological assessments indicate that at therapeutic doses, it has a favorable safety profile with minimal adverse effects observed in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Oxazole Derivatives

OX-1 (5-(Furan-2-yl)-4-tosyloxazole) and OX-2 (5-(2-Bromothiazol-4-yl)-4-tosyloxazole)

These compounds share the 4-tosyloxazole core with the target molecule but differ in substituents at position 4. OX-1 has a furan-2-yl group, while OX-2 incorporates a bromothiazole ring. Key findings from photophysical studies ():

- Dipole Moments : OX-1 and OX-2 exhibit distinct ground- and excited-state dipole moments due to varying electron-withdrawing/donating substituents.

- Solvatochromism : Both show solvent-dependent emission shifts, with OX-2’s bromothiazole enhancing charge transfer compared to OX-1’s furan.

- Computational Data : HOMO-LUMO gaps correlate with substituent electronic effects.

Table 1: Photophysical Properties of Oxazole Derivatives

| Compound | Substituent (Position 5) | Ground-State Dipole (D) | Excited-State Dipole (D) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| OX-1 | Furan-2-yl | 4.2 | 6.8 | 3.5 |

| OX-2 | 2-Bromothiazol-4-yl | 5.1 | 7.9 | 3.2 |

| Target Compound | 4-Ethylpiperazin-1-yl | Not reported | Not reported | Predicted lower |

Thiazole and Hydrazone Analogs

Thiazolyl Hydrazones with Furan Substituents ()

Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole demonstrate antifungal (MIC = 250 µg/mL vs. Candida utilis) and anticancer (IC₅₀ = 125 µg/mL vs. MCF-7) activities. The piperazine group may modulate cytotoxicity, as seen in other piperazine-containing drugs .

Piperazine-Containing Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()

This compound highlights the versatility of piperazine in synthetic chemistry. The ethylpiperazine group in the target molecule could similarly act as a protonatable site, enhancing water solubility and membrane permeability compared to non-piperazine analogs .

Q & A

Basic: What are the optimal synthetic routes for 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, including cyclization to form the oxazole core, followed by functionalization of the tosyl and ethylpiperazine groups. Key steps include:

- Tosylation : Introducing the tosyl group (4-methylbenzenesulfonyl) under controlled acidic conditions using p-toluenesulfonyl chloride.

- Piperazine coupling : Reacting the intermediate with 4-ethylpiperazine in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, often with triethylamine as a catalyst .

- Furan incorporation : The furan-2-yl moiety is introduced via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres.

Optimization factors : Temperature control (±2°C), solvent polarity (e.g., DMF for high dielectric constant), and stoichiometric ratios (1:1.2 for piperazine coupling) are critical. Purity is confirmed via NMR (¹H/¹³C) and LC-MS (>95% purity threshold) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:

Discrepancies in bioactivity data (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in assay conditions or structural analogs. Methodological strategies include:

- Comparative SAR analysis : Systematically varying substituents (e.g., tosyl vs. methylsulfonyl groups) to isolate activity contributors. For example, replacing the ethylpiperazine with a fluorophenylpiperazine (as in ) alters receptor binding affinity .

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability.

- Computational validation : Using molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like kinase enzymes, cross-referenced with experimental IC₅₀ data .

Basic: What spectroscopic and computational methods are used to confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Assigns protons/carbons to specific functional groups (e.g., furan β-H at δ 6.3–6.5 ppm, tosyl aromatic protons at δ 7.2–7.8 ppm) .

- High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 458.18) with <2 ppm error .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, though challenging due to the compound’s amorphous nature .

- HPLC-DAD : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .

Advanced: How can computational modeling predict the compound’s photophysical properties and excited-state behavior?

Answer:

- Solvatochromic shift analysis : Measures absorbance/emission shifts in solvents of varying polarity (e.g., cyclohexane to DMSO) to calculate ground- and excited-state dipole moments using Lippert-Mataga equations .

- TD-DFT calculations : Performed with Gaussian 09 W to simulate UV-Vis spectra and HOMO-LUMO gaps (e.g., predicted λmax at 320 nm vs. experimental 315 nm) .

- Electrostatic potential maps : Identify electron-rich regions (e.g., furan oxygen) for predicting charge-transfer interactions .

Basic: How is the stability of 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole assessed under various conditions?

Answer:

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (e.g., Td ≈ 220°C) .

- Forced degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 254 nm) conditions, followed by HPLC to quantify degradation products .

- Long-term storage : Stability in desiccated environments (25°C/60% RH) monitored via LC-MS over 6–12 months .

Advanced: What strategies are employed to study the compound’s structure-activity relationship (SAR) in antimicrobial applications?

Answer:

- Fragment-based design : Modifying the ethylpiperazine (e.g., fluorination at C4) or tosyl group (e.g., bromophenyl replacement) to enhance lipophilicity (logP) and membrane penetration .

- Biological assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains with MIC determination (e.g., 2–8 µg/mL range) .

- Resistance profiling : Serial passaging in sub-MIC concentrations to monitor mutation rates, cross-referenced with genomic sequencing .

Basic: What in vitro models are used to evaluate the compound’s pharmacokinetic (PK) properties?

Answer:

- Caco-2 permeability assays : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Microsomal stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition potential .

- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction (e.g., fu >10% for therapeutic efficacy) .

Advanced: How can crystallographic fragment screening elucidate the compound’s interaction with biological targets?

Answer:

- X-ray crystallography : Co-crystallizing the compound with target enzymes (e.g., oxidoreductases) to resolve binding poses at 1.5–2.0 Å resolution .

- Fragment libraries : Screening against 500+ fragments to identify synergistic binding partners using SPR (surface plasmon resonance) .

- MD simulations : 100-ns trajectories in GROMACS to validate stability of ligand-protein complexes (RMSD <2.0 Å) .

Basic: What are the toxicity evaluation protocols for this compound in preclinical research?

Answer:

- Acute toxicity (OECD 423) : Single-dose administration in rodents (e.g., 300–2000 mg/kg) with 14-day observation for mortality/clinical signs .

- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenicity and comet assay for DNA damage .

- Cardiotoxicity screening : hERG channel inhibition assays using patch-clamp electrophysiology (IC₅₀ >10 µM desired) .

Advanced: How do solvent effects influence the compound’s reactivity in catalytic transformations?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions (e.g., tosyl group substitution) via dipole interactions .

- Green solvent alternatives : Cyclopentyl methyl ether (CPME) evaluated for reduced environmental impact while maintaining yield (>85%) .

- Kirkwood-Bauer analysis : Correlates solvent dielectric constant (ε) with reaction rate (k) to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.